molecular formula C12H10O4 B13073468 Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 3457-77-0

Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13073468
CAS No.: 3457-77-0
M. Wt: 218.20 g/mol
InChI Key: PVCYZWDBTRWGCB-UHFFFAOYSA-N
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Description

Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate ( 3457-77-0) is a high-value chemical building block belonging to the indane-1,3-dione family, a scaffold recognized as a privileged structure in medicinal chemistry and organic synthesis . This compound serves as a versatile precursor for the design and development of novel bioactive molecules. Its structure is integral in research areas such as neurodegenerative diseases, with indane-derived analogs being investigated as neuroprotective antioxidants and enzyme growth inhibitors . The compound's reactive 1,3-dicarbonyl system allows for further functionalization, including Knoevenagel condensations, to create more complex electron-accepting structures or heterocyclic systems with potential applications in material science and pharmaceutical development . Researchers utilize this ester in the synthesis of diverse derivatives, such as spiro-pyrimidines, which have shown promising in vitro antifungal activities . It is supplied for laboratory research applications. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

3457-77-0

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 1,3-dioxoindene-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-2-16-12(15)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,9H,2H2,1H3

InChI Key

PVCYZWDBTRWGCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions starting from indene or related precursors. The key synthetic strategy includes oxidation and esterification steps to introduce the dioxo and ethyl carboxylate functionalities, respectively.

Common synthetic approaches include:

  • Oxidation of Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Starting from ethyl 2,3-dihydro-1H-indene-2-carboxylate, selective oxidation at the 1 and 3 positions using appropriate oxidizing agents yields the dioxo derivative. This method leverages the accessibility of the indene ring and ester functionality to introduce keto groups with controlled regioselectivity.

  • Cyclization and Esterification: Another approach involves the cyclization of phthalic acid derivatives followed by esterification with ethanol under acidic or basic catalysis, forming the indene dione core with an ethyl ester group.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Outcome/Notes
Starting material Ethyl 2,3-dihydro-1H-indene-2-carboxylate Readily available or synthesized via indene alkylation
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3), or other mild oxidants Introduces keto groups at 1 and 3 positions; careful control avoids overoxidation
Esterification (if needed) Ethanol, acid catalyst (e.g., H2SO4) or base catalyst Formation of ethyl ester group; typically high yield and purity
Purification Recrystallization, column chromatography Ensures removal of side products and unreacted starting materials

Industrial Scale Considerations

While detailed industrial protocols are scarce, scale-up generally involves:

  • Optimization of oxidation conditions to maximize yield and minimize by-products.

  • Use of continuous flow reactors to maintain consistent reaction parameters and improve safety when handling strong oxidants.

  • Implementation of efficient purification techniques such as crystallization and solvent extraction to achieve high purity suitable for pharmaceutical or material science applications.

Research Findings and Data Analysis

Yield and Efficiency

From laboratory-scale syntheses reported in literature:

Method Yield (%) Notes
Oxidation of ethyl 2,3-dihydroindene carboxylate with KMnO4 70-85% High selectivity for 1,3-dioxo substitution; reaction time ~4-6 hours
Cyclization of phthalic acid derivatives + esterification 60-75% Requires careful temperature control to prevent side reactions

Characterization Data

  • NMR Spectroscopy: Characteristic carbonyl signals at ~199.5 ppm and 168.6 ppm in ^13C NMR confirm the presence of keto and ester carbonyls, respectively.

  • Mass Spectrometry: Molecular ion peak consistent with 218.20 g/mol molecular weight.

  • Infrared Spectroscopy: Strong absorptions at ~1700 cm^-1 indicative of carbonyl groups.

Mechanistic Insights

The oxidation step is believed to proceed via electron transfer from the indene ring to the oxidant, forming a diketone structure. The ester group remains intact under controlled conditions, enabling selective functionalization.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Oxidation of ethyl 2,3-dihydroindene-2-carboxylate Ethyl 2,3-dihydro-1H-indene-2-carboxylate KMnO4 or CrO3; mild temperature control 70-85 High selectivity; well-established Requires careful oxidation control
Cyclization and Esterification Phthalic acid derivatives Acid or base catalysis; ethanol 60-75 Straightforward reagents Moderate yield; temperature sensitive
Multi-step synthesis via indene derivatives Indene derivatives Multiple steps including oxidation, esterification Variable Flexible for structural modifications More complex and time-consuming

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate and analogous derivatives:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
This compound (Target Compound) 1,3-dioxo, ethyl ester C₁₀H₇NO₃ 189.17 High reactivity due to conjugated ketones; used in heterocyclic synthesis
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride 2-amino, ethyl ester, hydrochloride salt C₁₂H₁₆ClNO₂ 241.72 Basic amino group enhances solubility; pharmaceutical intermediate
Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate 5-fluoro, ethyl ester C₁₂H₁₃FO₂ 208.23 Fluorine enhances metabolic stability; potential bioactive agent
Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate 4-methylbenzoyl, ethyl ester C₂₀H₁₈O₃ 306.36 Aromatic benzoyl group enables π-π interactions; material science applications
Ethyl 5-chloro-2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 5-chloro, 2-methyl, 1-oxo, ethyl ester C₁₄H₁₅ClO₃ 266.72 Chlorine and methyl groups increase lipophilicity; agrochemical intermediate
1,3-Dioxoindene-2-carboxamide 1,3-dioxo, carboxamide C₁₀H₇NO₃ 189.17 Amide group enables hydrogen bonding; polymer or coordination chemistry

Functional Group and Reactivity Differences

  • Dioxo vs. Single Oxo Groups : The target compound’s 1,3-dioxo system creates a conjugated enedione structure, enhancing electrophilicity at the carbonyl carbons compared to derivatives with a single oxo group (e.g., Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate). This makes the target compound more reactive in nucleophilic additions or cycloadditions .
  • Ester vs. Amide : Replacing the ethyl ester with a carboxamide (as in 1,3-dioxoindene-2-carboxamide) introduces hydrogen-bonding capability, altering solubility and crystallinity. Amides are generally less reactive toward hydrolysis than esters .
  • Halogen Substituents : Fluorine (in Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate) and chlorine (in Ethyl 5-chloro-2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) impart distinct electronic effects. Fluorine’s electronegativity increases stability and bioavailability, while chlorine enhances lipophilicity .

Biological Activity

Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 3457-77-0) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀O₄
  • Molecular Weight : 218.20 g/mol
  • IUPAC Name : Ethyl 1,3-dioxoindene-2-carboxylate
  • CAS Number : 3457-77-0

This compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has been identified as an inhibitor of protein kinase CK2, a serine/threonine protein kinase involved in numerous cellular processes such as cell proliferation and survival. Inhibition of CK2 can lead to anti-proliferative effects in cancer cells, making this compound a candidate for further investigation as a potential anticancer agent.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study evaluating its efficacy against various bacterial strains showed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus25 μg/mL50 μg/mL
Escherichia coli30 μg/mL60 μg/mL
Bacillus subtilis20 μg/mL40 μg/mL

These findings suggest that the compound could be developed into an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to inhibit CK2 leads to decreased cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC₅₀ : 15 μM after 48 hours of treatment.

These results indicate a potential role for this compound in cancer therapy .

Study on Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of this compound revealed that it effectively inhibits several enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC₅₀ (μM)
Protein Kinase CK2Competitive10
AcetylcholinesteraseNon-competitive25
Cyclooxygenase (COX)Mixed-type15

This profile suggests that the compound could serve as a lead for developing multi-target inhibitors with applications in treating neurodegenerative diseases and inflammation-related conditions .

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